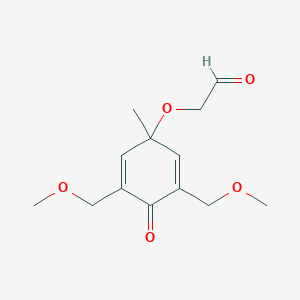
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one is a complex organic compound characterized by its unique structure, which includes methoxymethyl and oxoethoxy groups attached to a cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a cyclohexadiene derivative with methoxymethyl chloride under basic conditions, followed by the introduction of the oxoethoxy group through esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxoethoxy group can be reduced to a hydroxyl group under mild conditions.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl groups can yield methoxyacetic acid, while reduction of the oxoethoxy group can produce 2-hydroxyethoxy derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one involves its interaction with specific molecular targets and pathways. The methoxymethyl and oxoethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Shares structural similarities but differs in functional groups and reactivity.
2-Methoxyphenylboronic acid: Contains a methoxy group but has a different core structure and chemical behavior.
Uniqueness
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one is unique due to its combination of methoxymethyl and oxoethoxy groups on a cyclohexadiene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
881181-63-1 |
|---|---|
Fórmula molecular |
C13H18O5 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
2-[3,5-bis(methoxymethyl)-1-methyl-4-oxocyclohexa-2,5-dien-1-yl]oxyacetaldehyde |
InChI |
InChI=1S/C13H18O5/c1-13(18-5-4-14)6-10(8-16-2)12(15)11(7-13)9-17-3/h4,6-7H,5,8-9H2,1-3H3 |
Clave InChI |
XPHMWDGRVUDAAU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(=O)C(=C1)COC)COC)OCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl (2'Z)-1,3-dibutyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12595505.png)
![2-Cyclopenten-1-one, 3-[(2-bromophenyl)amino]-](/img/structure/B12595509.png)
![[6-(3-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B12595510.png)
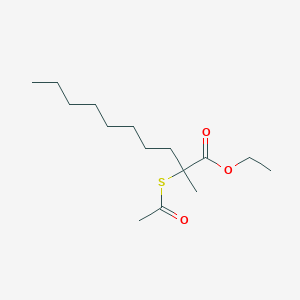
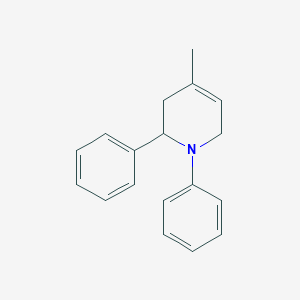
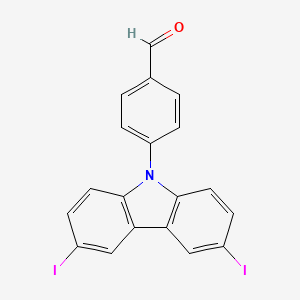
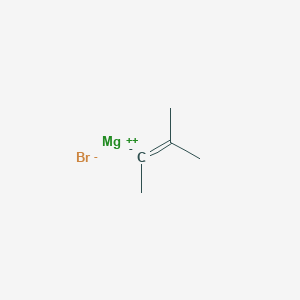
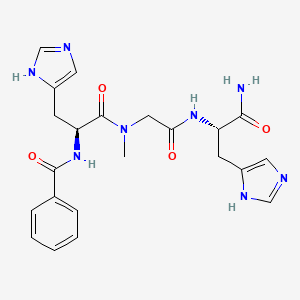
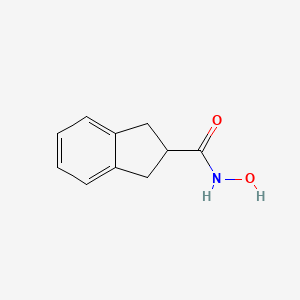
![Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12595568.png)
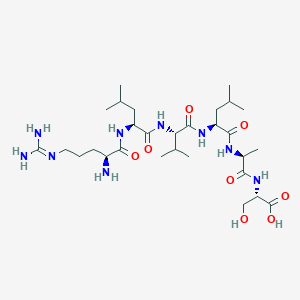
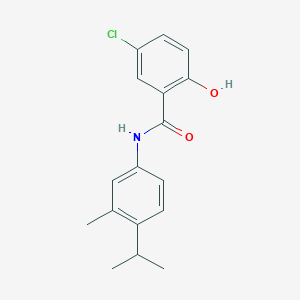
![Diethyl [(5-phenylthiophen-3-yl)methyl]propanedioate](/img/structure/B12595577.png)
propanedinitrile](/img/structure/B12595580.png)
